1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of tertiary butyl esters. These compounds are known for their significant applications in synthetic organic chemistry due to their stability and reactivity. The structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with tert-butyl and 3-methylbutanoyl groups.
Preparation Methods
The synthesis of 1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate can be achieved through various synthetic routes. One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes
Industrial production methods often utilize similar flow microreactor systems due to their scalability and efficiency. These systems allow for continuous production, which is advantageous for large-scale manufacturing.
Chemical Reactions Analysis
1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein folding.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
1-tert-butyl2-(3-methylbutanoyl)(2R)-pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds such as:
tert-Butyl 1-(3-methylbutanoyl)piperidin-4-ylcarbamate: This compound also contains a tert-butyl group and a 3-methylbutanoyl group but differs in the ring structure.
tert-Butyl 1-(3-methylbutanoyl)pyrrolidine-2-carboxylate: This compound is similar but lacks the second carboxylate group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both carboxylate groups, which contribute to its distinct reactivity and applications.
Properties
Molecular Formula |
C15H24NO5- |
---|---|
Molecular Weight |
298.35 g/mol |
IUPAC Name |
(2R)-1-tert-butyl-2-(3-methylbutanoyl)pyrrolidin-1-ium-1,2-dicarboxylate |
InChI |
InChI=1S/C15H25NO5/c1-10(2)9-11(17)15(12(18)19)7-6-8-16(15,13(20)21)14(3,4)5/h10H,6-9H2,1-5H3,(H-,18,19,20,21)/p-1/t15-,16?/m1/s1 |
InChI Key |
VJCLWFDEYVCJMO-AAFJCEBUSA-M |
Isomeric SMILES |
CC(C)CC(=O)[C@]1(CCC[N+]1(C(=O)[O-])C(C)(C)C)C(=O)[O-] |
Canonical SMILES |
CC(C)CC(=O)C1(CCC[N+]1(C(=O)[O-])C(C)(C)C)C(=O)[O-] |
Origin of Product |
United States |
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